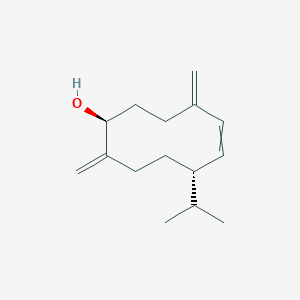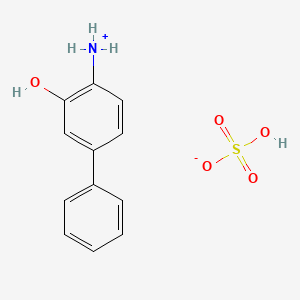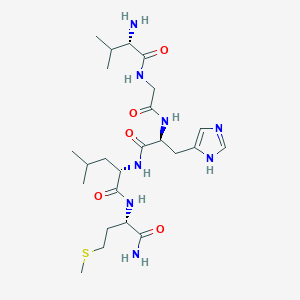
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3, specifically designed to investigate the biological significance of 26-hydroxylation of vitamin D3. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at positions 26 and 27, resulting in enhanced biological activity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves multiple steps. One common method starts with 24-tosyloxy-25,26,27-trinorcholest-5-en-3-yl tetrahydropyranyl ether. This intermediate undergoes a series of reactions, including fluorination and hydroxylation, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves advanced organic synthesis techniques, including the use of protective groups and selective fluorination reagents. The process requires precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. The fluorine atoms enhance the compound’s stability and prolong its biological activity by reducing its metabolic degradation .
Comparaison Avec Des Composés Similaires
1,25-Dihydroxyvitamin D3: The native hormone with similar biological functions but lower stability.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A more potent analog with enhanced activity.
25-Hydroxyvitamin D3-26,26,26,27,27,27-d6: A deuterated analog used as a biomarker.
Uniqueness: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is unique due to its enhanced stability and prolonged biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly reduces its metabolic degradation, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H46O2 |
|---|---|
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
3-[2-[(3aS,7aR)-3a,7a-dimethyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-20-11-14-24(29)19-22(20)12-13-23-10-8-17-28(6)25(15-18-27(23,28)5)21(2)9-7-16-26(3,4)30/h12-13,21,24-25,29-30H,1,7-11,14-19H2,2-6H3/t21?,24?,25?,27-,28+/m0/s1/i3D3,4D3 |
Clé InChI |
HVIKBKNRBBKHKC-GSWSTAFHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCCC(C)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C)C)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)


![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)



